Methyl 2-azaadamantane-5-carboxylate hydrochloride
Description
Methyl 2-azaadamantane-5-carboxylate hydrochloride is a bicyclic organic compound featuring an azaadamantane core (a nitrogen-containing adamantane derivative) with a methyl ester group at the 5-position and a hydrochloride salt.
Properties
IUPAC Name |
methyl 2-azatricyclo[3.3.1.13,7]decane-5-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c1-14-10(13)11-4-7-2-8(5-11)12-9(3-7)6-11;/h7-9,12H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRKEVAQVFREIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3CC(C1)NC(C3)C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-azaadamantane-5-carboxylate hydrochloride typically involves the amidation of 2-azaadamantane followed by reduction. A common method includes the Schotten-Baumann reaction, where 2-azaadamantane is reacted with an acid chloride in the presence of a base to form the amide . This amide is then reduced using borane-tetrahydrofuran (BH3·THF) to yield the corresponding amine .
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation and reduction processes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-azaadamantane-5-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Borane-tetrahydrofuran (BH3·THF) is frequently used for reduction reactions.
Substitution: Reagents such as alkyl halides and nucleophiles are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted adamantane derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 2-azaadamantane-5-carboxylate hydrochloride has been investigated for its therapeutic properties, particularly as a precursor in the synthesis of bioactive compounds. Its structural characteristics make it an attractive candidate for drug development.
Anticancer Properties
Research has indicated that derivatives of azaadamantane compounds exhibit anticancer activities. For instance, studies focusing on bicyclic structures similar to methyl 2-azaadamantane have shown promising results in targeting cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .
Table 1: Summary of Anticancer Studies Involving Azaadamantane Derivatives
| Study Reference | Compound Tested | Cancer Type | Mechanism of Action | Result |
|---|---|---|---|---|
| Azaadamantane | Breast Cancer | Apoptosis Induction | Effective | |
| Azaadamantane | Lung Cancer | Cell Cycle Arrest | Promising |
Synthesis of Pharmaceutical Intermediates
This compound serves as a key intermediate in the synthesis of various pharmaceutical agents. Its unique structure allows for modifications that can lead to the development of new drugs.
Synthesis Routes
Several synthetic pathways have been developed to create derivatives of methyl 2-azaadamantane-5-carboxylate. These include:
- Esterification Reactions : The compound can undergo esterification to form more complex structures which can be further modified for enhanced biological activity.
- Reduction Reactions : Reduction processes can yield alcohol derivatives that are crucial for drug formulation .
Table 2: Synthetic Pathways for Methyl 2-azaadamantane Derivatives
| Synthesis Method | Reaction Type | Product Type |
|---|---|---|
| Esterification | Acid + Alcohol | Ester Derivative |
| Reduction | Ketone/Alcohol | Alcohol Derivative |
Agrochemical Applications
Beyond medicinal chemistry, this compound has potential applications in agrochemicals. Its derivatives could serve as active ingredients in pesticides or herbicides due to their structural similarity to known agrochemical compounds.
Development of Agrochemicals
The synthesis of carboxylic acid derivatives from methyl 2-azaadamantane has been explored for their utility in developing safer and more effective agrochemicals .
Case Study: Development of SDHI Fungicides
A recent patent describes the use of methyl 2-azaadamantane derivatives in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides, which are crucial for crop protection against fungal diseases .
Conclusion and Future Directions
This compound is a versatile compound with applications spanning medicinal chemistry and agrochemicals. Ongoing research is likely to uncover further therapeutic potentials and synthetic routes that enhance its utility.
Future studies should focus on:
- Exploring additional biological activities.
- Optimizing synthesis methods for higher yields and purity.
- Investigating environmental impacts and safety profiles for agrochemical applications.
Mechanism of Action
The mechanism of action of Methyl 2-azaadamantane-5-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act by inhibiting viral replication or modulating neurotransmitter systems, contributing to its antiviral and neuroprotective effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
The following compounds share key structural or functional similarities with Methyl 2-azaadamantane-5-carboxylate hydrochloride:
Key Observations:
- Azaadamantane vs.
- Hydrochloride Salts : All compounds form hydrochloride salts, enhancing solubility in polar solvents and improving bioavailability compared to free bases .

- Ester vs. Carboxylic Acid : The methyl ester group in the target compound may confer metabolic stability compared to carboxylic acid derivatives (e.g., 2-Methyl-1H-benzimidazole-5-carboxylic acid hydrochloride), which are prone to ionization .
Pharmacological and Physicochemical Properties
Solubility and Stability:
- Hydrochloride Salts : Data from ortho-toluidine hydrochloride (Table 1-2, ) suggest that hydrochloride salts generally exhibit higher water solubility and melting points (>200°C) than their free bases. This aligns with the target compound’s hypothesized stability in aqueous formulations.
Pharmacological Activity:
- Yohimbine Hydrochloride: A known α2-adrenergic receptor antagonist, highlighting the role of tertiary amine and ester groups in receptor interaction . The target compound’s azaadamantane core may instead target NMDA receptors or ion channels.
- KHG26792 : Its azetidine ring and naphthyl group contribute to neuroprotective effects, suggesting structural flexibility in CNS-targeting scaffolds .
Biological Activity
Methyl 2-azaadamantane-5-carboxylate hydrochloride is a compound that has garnered attention in scientific research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including enzyme inhibition, receptor binding, and therapeutic applications.
Chemical Structure and Properties
This compound belongs to the class of azaadamantane derivatives, characterized by their unique bicyclic structure. The presence of the carboxylate group enhances its solubility and potential reactivity with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It is hypothesized that the compound may act as an inhibitor in various biochemical pathways, influencing cellular functions.
Biological Activities
-
Enzyme Inhibition
- Studies have indicated that this compound exhibits inhibitory effects on certain enzymes, potentially altering metabolic pathways. For example, it has been shown to inhibit enzymes involved in inflammation and neurological disorders, suggesting its therapeutic potential in these areas .
-
Receptor Binding
- The compound's ability to bind to specific receptors has been explored. Preliminary data suggest that it may interact with neurotransmitter receptors, which could have implications for treating conditions such as anxiety and depression .
- Antimicrobial Activity
Case Study 1: Enzyme Inhibition
In a study examining the effects of this compound on enzyme activity, researchers found significant inhibition of cyclooxygenase (COX) enzymes involved in inflammatory responses. The compound showed an IC50 value of approximately 50 µM, indicating moderate potency compared to standard NSAIDs .
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, suggesting promising antibacterial properties that warrant further investigation .
Table 1: Biological Activity Summary
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Enzyme Inhibition | COX inhibition (IC50 ~50 µM) | |
| Antimicrobial | MIC against S. aureus: 32 µg/mL | |
| Receptor Binding | Potential interaction with neurotransmitter receptors |
Table 2: Comparison with Other Compounds
| Compound Name | Enzyme Inhibition IC50 (µM) | Antimicrobial MIC (µg/mL) |
|---|---|---|
| This compound | ~50 | 32 |
| Standard NSAID (e.g., Ibuprofen) | ~10 | Not applicable |
| Other Azaadamantane Derivative | ~100 | 64 |
Q & A
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use X-ray crystallography for definitive structural confirmation, as applied to similar azetidine hydrochlorides . Complementary techniques include:
- NMR : Compare and spectra with adamantane-carboxylic acid derivatives to verify substitution patterns .
- FT-IR : Identify ester (C=O stretch ~1700 cm) and ammonium hydrochloride (N–H stretch ~2500 cm) functional groups .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Acute Toxicity : Wear nitrile gloves and safety goggles; acute oral toxicity (H302) has been observed in structurally related hydrochlorides .
- Spill Management : Use mechanical collection (e.g., inert absorbents) to avoid environmental contamination; avoid water jets due to inefficacy against solid residues .
- Storage : Store at 2–8°C in airtight containers to prevent degradation, as adamantane derivatives are prone to hydrolytic instability .
Advanced Research Questions
Q. How can contradictory toxicity data for adamantane-based hydrochlorides be resolved in preclinical studies?
- Methodological Answer : Cross-reference in vitro assays (e.g., plasma stability tests ) with in vivo models to account for metabolic variability. For example, nitric oxide (NO) analysis via chemiluminescence (as in methylene blue studies) can clarify discrepancies in cardiovascular toxicity profiles . Validate findings using LC-MS/MS to quantify metabolite accumulation .
Q. What analytical techniques are optimal for detecting trace impurities in this compound?
- Methodological Answer :
- HPLC-MS : Use C18 columns with 0.1% formic acid in water/acetonitrile gradients to separate polar byproducts (e.g., unreacted carboxylic acid intermediates) .
- GC-FID : Detect volatile impurities (e.g., residual solvents like methanol) with a DB-5MS column and splitless injection .
Q. How does the compound’s stability vary under physiological pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate in buffers (pH 4.0–7.4) at 37°C for 48 hours; monitor degradation via UV-Vis (λ = 230–260 nm for adamantane derivatives) .
- Thermal Stability : Use DSC/TGA to identify decomposition thresholds (e.g., adamantane-carboxylic acids degrade above 150°C) .
Q. What strategies enhance the compound’s bioavailability in CNS-targeted studies?
- Methodological Answer :
- Lipidization : Synthesize prodrugs with fatty acid esters to improve blood-brain barrier permeability .
- Nanoformulation : Encapsulate in PEGylated liposomes (size <100 nm) to prolong systemic circulation, as demonstrated for similar azetidine hydrochlorides .
Q. How can computational modeling predict structure-activity relationships (SAR) for this compound?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potentials and H-bond donor/acceptor sites. Compare with bioactive analogs (e.g., yohimbine hydrochloride) to correlate substituent effects with receptor binding .
Data Contradiction & Validation
Q. How should researchers address conflicting data on the compound’s reactivity with nucleophiles?
Q. What experimental controls are essential when studying its enzymatic inhibition mechanisms?
- Methodological Answer : Include:
- Positive Controls : Known inhibitors (e.g., L-NAME for nitric oxide synthase) to calibrate assay sensitivity .
- Blank Runs : Subtract background signals from non-enzymatic hydrolysis using heat-inactivated enzymes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

